molecular formula C8H11NO2 B13217744 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile

3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile

Cat. No.: B13217744
M. Wt: 153.18 g/mol
InChI Key: QWROTGMEFTTXBY-UHFFFAOYSA-N
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Description

3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of an oxirane ring and an oxolan ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-(oxolan-2-yl)oxirane with a cyanide source under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile is unique due to its specific structural features, such as the presence of both an oxirane and an oxolan ring. This dual-ring structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-methyl-3-(oxolan-2-yl)oxirane-2-carbonitrile

InChI

InChI=1S/C8H11NO2/c1-8(7(5-9)11-8)6-3-2-4-10-6/h6-7H,2-4H2,1H3

InChI Key

QWROTGMEFTTXBY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2CCCO2

Origin of Product

United States

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